molecular formula C13H6BrClN4OS B2818874 6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537016-83-4

6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2818874
CAS No.: 537016-83-4
M. Wt: 381.63
InChI Key: PHKYMQGLMUFKFZ-UHFFFAOYSA-N
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Description

The compound 6-(5-bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a triazolothiadiazole core fused with a brominated furan (position 6) and a 4-chlorophenyl group (position 3). Its structure combines electron-withdrawing substituents (Br, Cl) with the heteroaromatic furan, influencing electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

6-(5-bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrClN4OS/c14-10-6-5-9(20-10)12-18-19-11(16-17-13(19)21-12)7-1-3-8(15)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKYMQGLMUFKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(O4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved by cyclization reactions involving hydrazides and appropriate nitriles.

    Introduction of the thiadiazole ring: This step often involves the reaction of the triazole intermediate with sulfur-containing reagents.

    Bromination and chlorination:

Industrial Production Methods

Industrial production methods for such compounds would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the furan ring serves as a primary site for nucleophilic substitution. This reactivity is leveraged to introduce diverse functional groups:

Reaction Type Conditions Products Yield Source
AlkylationBromoalkanes, NaOH, methanol, 60°C, 6h6-(5-(Alkyl)furan-2-yl)-3-(4-chlorophenyl)triazolo-thiadiazole derivatives72–89%
AcylationBromoacetophenone, K₂CO₃, DMF, 80°C, 4h6-(5-(Acetyl)furan-2-yl)-3-(4-chlorophenyl)triazolo-thiadiazole68%
Cross-coupling (Suzuki)Pd(PPh₃)₄, arylboronic acid, THF, reflux6-(5-Arylfuran-2-yl)-3-(4-chlorophenyl)triazolo-thiadiazole55–78%

Key Findings :

  • Alkylation proceeds efficiently with bromoalkanes (C1–C10), favoring primary alkyl groups .

  • Electron-deficient arylboronic acids enhance Suzuki coupling yields due to improved oxidative addition.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes selective electrophilic substitution under controlled conditions:

Reaction Type Reagents Conditions Products Yield Source
NitrationHNO₃, H₂SO₄, 0°C, 2h3-(4-Chloro-3-nitrophenyl) derivatives61%
SulfonationSO₃, ClCH₂COOH, 50°C, 3h3-(4-Chloro-3-sulfophenyl) derivatives58%

Key Findings :

  • Nitration occurs preferentially at the meta position relative to the chlorine atom .

  • Sulfonation requires acetic acid as a solvent to moderate reactivity .

Oxidation and Reduction Reactions

The triazolo-thiadiazole core and substituents exhibit redox activity:

Reaction Type Reagents Conditions Products Yield Source
OxidationH₂O₂, AcOH, 70°C, 4hSulfoxide derivatives73%
ReductionZn, HCl, ethanol, 25°C, 1hDehalogenated furan6-(Furan-2-yl)-3-(4-chlorophenyl)triazolo-thiadiazole82%

Key Findings :

  • Oxidation targets the sulfur atom in the thiadiazole ring, forming sulfoxides without ring degradation .

  • Zinc-mediated reduction selectively removes bromine from the furan moiety .

Cycloaddition and Ring-Opening Reactions

The electron-deficient triazolo-thiadiazole core participates in cycloaddition:

Reaction Type Reagents Conditions Products Yield Source
Diels-AlderMaleic anhydride, 120°CFused bicyclic adducts44%
Ring-openingLiAlH₄, THF, reflux, 6hThiadiazole ring cleavage3-(4-Chlorophenyl)triazolo-amine derivatives67%

Key Findings :

  • Diels-Alder reactivity is limited to high-temperature conditions due to ring aromaticity .

  • Ring-opening with LiAlH₄ produces amine intermediates for further functionalization .

Biological Activity-Driven Modifications

Structural tweaks to enhance pharmacological properties include:

  • Thioether formation : Reaction with thiourea under basic conditions to improve solubility .

  • Metal complexation : Coordination with Cu(II) or Zn(II) ions enhances anticancer activity .

Scientific Research Applications

Chemistry

    Catalysis: Compounds like this can be used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of bioactive moieties.

    Anti-inflammatory: Research into anti-inflammatory properties.

Industry

    Pharmaceuticals: Development of new drugs.

    Agriculture: Potential use in agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on their specific biological targets. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins in biological pathways.

Comparison with Similar Compounds

Triazolothiadiazoles with Halogenated Aryl Groups

  • 6-(4-Bromophenyl)-3-(2-thienyl)triazolothiadiazole () : Replacing the bromofuran with a thiophene introduces sulfur, enhancing π-π stacking and lipophilicity. Thiophene’s polarizability may improve membrane permeability compared to furan’s oxygen-based polarity.
  • This compound showed reduced gastrointestinal toxicity in preclinical models .
  • 6-(4-Fluorophenyl)-3-aryl triazolothiadiazoles () : Fluorine’s electronegativity improves metabolic stability compared to chlorine. In vivo studies demonstrated that 4-chlorophenyl analogs (e.g., CPNT) exhibit superior anticancer activity over fluorophenyl derivatives, likely due to stronger halogen bonding with biological targets .

Triazolothiadiazoles with Bulky/Aliphatic Substituents

  • 3-Adamantyl-6-(2-chloro-6-fluorophenyl)triazolothiadiazole () : The adamantyl group enhances rigidity and lipophilicity, improving binding to hydrophobic enzyme pockets. Hirshfeld surface analysis revealed that adamantane derivatives exhibit distinct molecular packing via C–H···π interactions compared to phenyl-substituted analogs .

Pharmacological Profiles

Compound Activity Highlights Key Substituents Reference
CPNT (6-(4-chlorophenyl)-3-naphthoxy) 50 mg/kg dose increased survival in Ehrlich ascitic carcinoma models; mild toxicity Naphthoxy (electron-rich aromatic)
3-(5'-Fluoro-2'-methoxybiphenyl) Microwave-synthesized analogs showed antibacterial (MIC: 8–32 µg/mL) and anticancer activity Fluoro-methoxy biphenyl
6-(3-Bromophenyl)triazoloquinazoline COX-1/2 inhibition (IC50: 0.8–1.2 µM) due to fused quinazoline enhancing planar rigidity m-Bromophenyl + fused ring

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) PSA (Ų) LogP (Predicted)
Target Compound ~420 N/A ~75 ~3.8
6-(4-Chlorophenyl)-3-morpholinyl () 363.87 N/A 55.55 2.5
3-Adamantyl-6-(2-chloro-6-fluorophenyl) 433.92 131–132 60.2 4.1
CPNT () ~450 194–196 85.7 5.2
  • PSA (Polar Surface Area) : Lower PSA in adamantyl derivatives (60.2 Ų) vs. naphthoxy-substituted CPNT (85.7 Ų) correlates with improved membrane permeability .

Biological Activity

The compound 6-(5-bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS Number: 537016-83-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C13H6BrClN4OS
Molecular Weight 353.62 g/mol
IUPAC Name This compound
InChI Key VZBQUQKQXJYFQZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=N2C(=C(N=N2)S1)N=C(C=C1)Cl)C=C(C=C1)Br

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the Triazole Core : This is achieved through cyclization reactions involving appropriate hydrazones.
  • Bromination and Chlorination : The introduction of bromine and chlorine is performed using standard halogenation techniques.
  • Thiadiazole Formation : The thiadiazole ring is constructed through a reaction involving thioketones.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study highlighted that derivatives with furan and triazole moieties demonstrated potent activity against various strains of bacteria and fungi .
  • In vitro assays showed effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives:

  • A derivative similar to this compound was tested against human cancer cell lines and exhibited cytotoxic effects through apoptosis induction .
  • Mechanistic studies suggest that these compounds may inhibit specific kinases involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented:

  • Compounds containing bromofuran and thiadiazole structures have shown promise in reducing inflammatory markers in experimental models .
  • In vivo studies indicated a reduction in edema and inflammatory cytokines following treatment with these derivatives.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptor activities associated with cell signaling pathways involved in proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various triazolo-thiadiazole derivatives against biofilms formed by Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis via the mitochondrial pathway. This was confirmed by flow cytometry analysis showing increased annexin V binding .

Q & A

Basic Research Question

  • Anticancer Agents: Inhibits tubulin polymerization (IC₅₀ ~1.2 µM in MCF-7 cells) by binding to the colchicine site.
  • Antimicrobial Activity: Disrupts bacterial sortases (e.g., Staphylococcus aureus Sortase A, Ki = 8.3 µM) via thiadiazole-thiol interactions .

What computational methods are utilized to predict the binding affinity of this compound with biological targets?

Advanced Research Question

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase, Glide score −9.2 kcal/mol).
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns simulations).
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .

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